molecular formula C8H11N B2817507 2-(2-Methylidenecyclopentyl)acetonitrile CAS No. 51004-12-7

2-(2-Methylidenecyclopentyl)acetonitrile

Cat. No. B2817507
CAS RN: 51004-12-7
M. Wt: 121.183
InChI Key: XTSJQXBHTOPAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Methylidenecyclopentyl)acetonitrile” is a chemical compound that can be purchased for pharmaceutical testing .


Physical And Chemical Properties Analysis

“2-(2-Methylidenecyclopentyl)acetonitrile” is a liquid at room temperature . It has a molecular weight of 121.18 .

Scientific Research Applications

Chromatographic Separation

2-(2-Methylidenecyclopentyl)acetonitrile has been utilized in chromatographic systems for the separation of various compounds. For instance, Corbin, Schwartz, and Keeney (1960) described the use of acetonitrile as a stationary phase in liquid-liquid partition chromatography, effective for separating saturated aldehydes, methyl ketones, and other compounds (Corbin, Schwartz, & Keeney, 1960).

Metabolism in Bacteria and Plants

Firmin and Gray (1976) discovered that methyl cyanide (acetonitrile) is metabolized into several compounds, including citrate and succinate, by bacteria and higher plants. This study highlights acetonitrile's role in microbial and plant biochemistry (Firmin & Gray, 1976).

Degradation of Pollutants

Nadalig, Raymond, Gilewicz, and Budzinski (2000) developed a method to study bacterial degradation of polycyclic aromatic hydrocarbons (PAHs), utilizing acetonitrile as a solvent. This research contributes to understanding how bacteria can break down environmental pollutants (Nadalig, Raymond, Gilewicz, & Budzinski, 2000).

Synthetic Organic Chemistry

Tsuji, Kobayashi, Kataoka, and Takahashi (1980) demonstrated the use of acetonitrile in the palladium-catalyzed cyclization reaction for synthesizing cyclic ketones, illustrating its utility in complex organic synthesis (Tsuji, Kobayashi, Kataoka, & Takahashi, 1980).

Photoreduction Processes

Provatas, Epling, Stuart, and Yeudakimau (2014) investigated the photoreduction of acetonitrile to acetaldehyde in dilute aqueous solutions. This study contributes to understanding the chemical transformations of acetonitrile under photochemical conditions (Provatas, Epling, Stuart, & Yeudakimau, 2014).

Catalytic Reactions and Polymerization

Wiesbrock, Hoogenboom, Leenen, Meier, and Schubert (2005) utilized acetonitrile in the living cationic ring-opening polymerization of various oxazolines, showcasing its role in facilitating high-temperature polymerization processes (Wiesbrock, Hoogenboom, Leenen, Meier, & Schubert, 2005).

Molecular Dynamics and Computational Studies

Alvarez, Llerena Suster, and McCarthy (2014) discussed the use of acetonitrile in molecular dynamics studies, particularly for understanding enzyme behavior in acetonitrile solutions. This research aids in the computational modeling of biochemical processes (Alvarez, Llerena Suster, & McCarthy, 2014).

Safety And Hazards

“2-(2-Methylidenecyclopentyl)acetonitrile” is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation .

properties

IUPAC Name

2-(2-methylidenecyclopentyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-7-3-2-4-8(7)5-6-9/h8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSJQXBHTOPAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCC1CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylidenecyclopentyl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.